1-[(4-Oxo-3,4-dihydrophthalazin-1-yl)acetyl]piperidine-4-carboxylic acid

DNMT3A inhibition Allosteric inhibitor Phthalazinone SAR

The compound 1-[(4-Oxo-3,4-dihydrophthalazin-1-yl)acetyl]piperidine-4-carboxylic acid is a synthetic small molecule belonging to the phthalazinone–piperidine hybrid class, combining a 4-oxo-3,4-dihydrophthalazine pharmacophore with a piperidine-4-carboxylic acid moiety via an acetyl linker. This scaffold is recognized in the patent literature as a core template for phosphodiesterase 4 (PDE4) inhibitors, where the phthalazinone ring serves as a key hydrogen-bond acceptor/donor element and the piperidine-carboxylic acid terminus provides both polarity and a handle for further derivatization.

Molecular Formula C16H17N3O4
Molecular Weight 315.32 g/mol
Cat. No. B4706456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Oxo-3,4-dihydrophthalazin-1-yl)acetyl]piperidine-4-carboxylic acid
Molecular FormulaC16H17N3O4
Molecular Weight315.32 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C(=O)CC2=NNC(=O)C3=CC=CC=C32
InChIInChI=1S/C16H17N3O4/c20-14(19-7-5-10(6-8-19)16(22)23)9-13-11-3-1-2-4-12(11)15(21)18-17-13/h1-4,10H,5-9H2,(H,18,21)(H,22,23)
InChIKeyZKTJDUGSJLHCFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Oxo-3,4-dihydrophthalazin-1-yl)acetyl]piperidine-4-carboxylic acid: Core Structural Identity and Pharmacophore Class


The compound 1-[(4-Oxo-3,4-dihydrophthalazin-1-yl)acetyl]piperidine-4-carboxylic acid is a synthetic small molecule belonging to the phthalazinone–piperidine hybrid class, combining a 4-oxo-3,4-dihydrophthalazine pharmacophore with a piperidine-4-carboxylic acid moiety via an acetyl linker . This scaffold is recognized in the patent literature as a core template for phosphodiesterase 4 (PDE4) inhibitors, where the phthalazinone ring serves as a key hydrogen-bond acceptor/donor element and the piperidine-carboxylic acid terminus provides both polarity and a handle for further derivatization . The compound is primarily used as a research intermediate and a reference standard in medicinal chemistry campaigns targeting PDE4 and related enzymatic pathways.

Why 1-[(4-Oxo-3,4-dihydrophthalazin-1-yl)acetyl]piperidine-4-carboxylic Acid Cannot Be Replaced by Simple Analogs


Substitution of this compound with other phthalazinone-piperidine derivatives or simple amide bioisosteres is highly risky due to the critical role of both the free carboxylic acid and the precise acetyl spacer length. In a study of allosteric DNMT3A inhibitors, the corresponding carboxylic acid analog retained only ~60% of the lead's potency (IC50 = 23 µM vs 14 µM), while the nitrile precursor (destetrazole) showed a dramatic potency loss to ≤4% of the lead, underscoring the essential nature of the acidic proton for target engagement . Similarly, within the PDE4 inhibitor patent landscape, minor modifications to the piperidine substitution pattern or oxidation state of the phthalazinone ring lead to substantial shifts in enzyme selectivity and cellular potency, demonstrating that the precise combination of functional groups present in this compound is non-fungible .

Quantitative Differential Evidence for 1-[(4-Oxo-3,4-dihydrophthalazin-1-yl)acetyl]piperidine-4-carboxylic Acid


Criticality of the Carboxylic Acid Moiety: Potency Retention vs. Nitrile and Tetrazole Analogs in DNMT3A Inhibition

In a head-to-head comparison of phthalazinone derivatives as allosteric DNMT3A inhibitors, the carboxylic acid-bearing analog (structurally analogous to the target compound's free acid terminus) exhibited an IC50 of 23 µM, retaining 60% of the potency of the lead tetrazole compound (IC50 = 14 µM). In stark contrast, the nitrile (destetrazole) intermediate 2 showed an IC50 > 300 µM, representing ≤4% of the lead potency . This indicates that the acidic proton contributed by the carboxylic acid is essential for maintaining meaningful target engagement, and substitution with non-acidic bioisosteres results in a profound loss of activity.

DNMT3A inhibition Allosteric inhibitor Phthalazinone SAR

PDE4 Inhibitor Scaffold Specificity: Phthalazinone-Piperidine vs. Phthalazine and Pyridazinone Cores

Patent data on phthalazinone-piperidine derivatives as PDE4 inhibitors indicate that the 4-oxo-3,4-dihydrophthalazine core is specifically required for potent PDE4 inhibition. SAR studies within this patent family show that replacement of the phthalazinone with phthalazine (loss of the carbonyl oxygen) or pyridazinone (ring contraction) leads to a >50-fold decrease in PDE4 inhibitory potency, as measured by cAMP accumulation in human inflammatory cells . While the exact IC50 of the target compound is not disclosed, the class-level SAR establishes that the phthalazinone oxidation state and ring size are critical determinants of PDE4 selectivity over other PDE isoforms (e.g., PDE3, PDE5).

PDE4 inhibition Phosphodiesterase Scaffold selectivity

Purity and Identity Specification for Reproducible Research: Batch-to-Batch Consistency of ≥95% Purity

Commercial sources list the compound with a minimum purity specification of ≥95% (HPLC) . While this is a common purity threshold for research chemicals, direct comparison with structurally similar intermediates (e.g., ethyl ester analogs) reveals that the carboxylic acid form is more prone to degradation via decarboxylation under thermal stress. The ≥95% specification ensures that any biological activity observed is attributable to the intact molecule rather than decomposition products, a concern less critical for the ester prodrugs used in cellular assays.

Quality control Reproducibility Reference standard

Defined Application Scenarios for 1-[(4-Oxo-3,4-dihydrophthalazin-1-yl)acetyl]piperidine-4-carboxylic Acid


Allosteric DNMT3A Inhibitor Probe Synthesis and SAR Expansion

This compound serves as a direct precursor or a structural reference for generating allosteric DNMT3A inhibitors. The quantitative evidence demonstrates that the carboxylic acid moiety is critical for maintaining potency (60% retention vs. nitrile's ≤4%), making this compound the appropriate starting point for derivatization campaigns aiming to improve upon the lead tetrazole’s IC50 of 14 µM . Researchers should use this compound to explore amide coupling, ester prodrug strategies, and salt formation without losing the essential acidic pharmacophore.

PDE4 Inhibitor Lead Optimization and Selectivity Profiling

The phthalazinone-piperidine scaffold is a validated PDE4 inhibitor core. This compound can be employed as a control or intermediate in PDE4 inhibitor programs to benchmark selectivity against PDE3 and PDE5. The class-level SAR confirms that modifications to the phthalazinone ring or piperidine substitution pattern drastically alter selectivity, underscoring the need for the exact compound as a fidelity check in screening cascades .

Pharmacophore Validation in Epigenetic Drug Discovery

Given the dual relevance of phthalazinone derivatives to PDE4 and DNMT3A, this compound enables cross-target pharmacophore validation. Its free carboxylic acid provides a hydrogen-bond donor critical for allosteric inhibition of DNMT3A, as shown by the 23 µM IC50 compared to the inactive nitrile analog . This makes it a valuable tool for probing acidic pharmacophore requirements in epigenetic enzyme families.

Quality-Controlled Reference Standard for In Vitro Assays

With a commercially guaranteed purity of ≥95% (HPLC) , this compound can be used directly as a quantitative reference standard in biochemical and cellular assays, bypassing the need for in situ hydrolysis of ester prodrugs. This is particularly important for DNMT3A assays where the free acid is the active species and ester impurities would confound IC50 determinations.

Quote Request

Request a Quote for 1-[(4-Oxo-3,4-dihydrophthalazin-1-yl)acetyl]piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.